Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate

Description

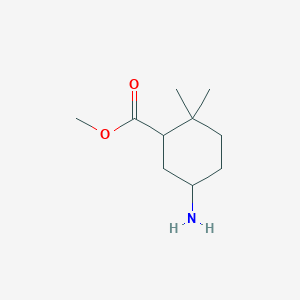

Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H19NO2. It is a cyclohexane derivative, characterized by the presence of an amino group, two methyl groups, and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-10(2)5-4-7(11)6-8(10)9(12)13-3/h7-8H,4-6,11H2,1-3H3 |

InChI Key |

FOEUPILNBNWENQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1C(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 5-amino-2,2-dimethylcyclohexanone with methanol in the presence of an acid catalyst to form the ester group. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Organic Synthesis

Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate serves as a versatile building block in organic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions, including:

- Nucleophilic substitutions

- Coupling reactions

- Functional group transformations

These reactions enable the production of derivatives that may exhibit enhanced biological activity or novel properties.

Medicinal Chemistry

The compound has garnered attention for its potential pharmaceutical applications:

- Drug Development : this compound can act as a precursor for synthesizing drug candidates targeting various diseases, including cancer and viral infections.

- Biological Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal activities. For example, certain synthesized derivatives have shown minimum inhibitory concentration (MIC) values comparable to established treatments like ketoconazole for antifungal efficacy.

Biological Studies

The structure of this compound makes it a useful probe in biochemical research:

- Enzyme Interaction Studies : The compound can be labeled with fluorescent or radioactive tags to study its interactions with enzymes and receptors in biological systems.

- Pathway Analysis : Its derivatives are being explored for their roles in influencing biochemical pathways, which could lead to new insights into disease mechanisms.

Case Study 1: Antifungal Activity Evaluation

Objective : Assess the antifungal efficacy of synthesized derivatives of this compound.

Methodology : A series of derivatives were synthesized and tested against common fungal strains.

Findings :

- Derivatives exhibited MIC values lower than those of standard antifungal treatments.

- Structure–activity relationship (SAR) studies suggested that specific substituents significantly enhance antifungal activity.

Case Study 2: Antibacterial Properties Investigation

Objective : Evaluate the antibacterial properties of compounds derived from this compound.

Results :

- Certain derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

- MIC values ranged from 12.4 to 16.5 µM against various bacterial strains, indicating effective inhibition.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-amino-2-methylcyclohexane-1-carboxylate

- Methyl 5-amino-2,2-diethylcyclohexane-1-carboxylate

- Methyl 5-amino-2,2-dimethylcyclopentane-1-carboxylate

Uniqueness

Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate is unique due to the presence of two methyl groups on the cyclohexane ring, which influences its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from similar compounds.

Biological Activity

Methyl 5-amino-2,2-dimethylcyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles and analyzes available research findings, including structure-activity relationships (SAR), biological assays, and case studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with an amino group and a carboxylate ester. Its structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research has indicated that derivatives of cyclohexane compounds, including this compound, exhibit significant antimicrobial properties. For example, studies have shown that certain analogs demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.1 to 8.5 µM, indicating their potential as antimicrobial agents .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | E. coli | 0.3 |

| This compound | S. aureus | 0.1 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. Compounds with similar structures have shown potent antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the amino and carboxyl groups can significantly affect its potency and selectivity towards various biological targets.

Key Findings from SAR Studies

- Amino Group Modifications : Substituting different groups on the amino nitrogen can enhance antibacterial activity.

- Carboxyl Group Variations : Alterations in the carboxyl group influence the compound's solubility and interaction with target enzymes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a significant reduction in bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent in clinical settings .

Case Study: Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound using the DPPH radical scavenging assay. Results indicated that this compound showed a notable ability to scavenge free radicals, suggesting its utility in formulations aimed at reducing oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.